molecular formula C25H29FN4O3 B2834983 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897611-11-9

3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2834983
CAS No.: 897611-11-9
M. Wt: 452.53
InChI Key: PDLWIVFRZKQRTF-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a pyridin-2(1H)-one core substituted with a 4-(4-fluorophenyl)piperazine moiety, a pyridin-2-ylmethyl group, a hydroxy group at position 4, a 2-methoxyethyl chain at position 1, and a methyl group at position 4.

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-2-ylmethyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN4O3/c1-18-17-22(31)23(25(32)30(18)15-16-33-2)24(21-5-3-4-10-27-21)29-13-11-28(12-14-29)20-8-6-19(26)7-9-20/h3-10,17,24,31H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLWIVFRZKQRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=CC=N2)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a piperazine ring, fluorophenyl group, and pyridinyl moiety, which suggest diverse interactions with biological targets. Its molecular formula is C25H30FN3O3C_{25}H_{30}FN_3O_3, with a molecular weight of approximately 448.49 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes within the body. Notably, it has been studied for its potential as a monoamine oxidase (MAO) inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially offering therapeutic benefits in conditions like depression and anxiety disorders .

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : By inhibiting MAO, the compound may enhance mood-regulating neurotransmitter levels, thereby exhibiting antidepressant properties.
  • Antipsychotic Effects : The piperazine moiety is commonly found in antipsychotic medications, suggesting that this compound may also have antipsychotic potential .
  • Cytotoxic Effects : Preliminary studies have shown that derivatives of similar structures can exhibit cytotoxicity against cancer cell lines. For instance, related compounds demonstrated significant inhibition of cell growth in L929 fibroblast cells, indicating potential for further development as anticancer agents .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to 3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-2-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one:

  • Inhibition Studies : Research on similar piperazine derivatives revealed IC50 values ranging from 0.013 µM to 0.039 µM for MAO-B inhibition, suggesting strong activity that may be comparable to our compound .
  • Cytotoxicity Tests : In vitro studies indicated that certain derivatives exhibited IC50 values for cytotoxicity at concentrations as low as 27 µM, highlighting their potential use in cancer treatment .
  • Neuroprotective Effects : Some studies have suggested that compounds with similar structural features can protect neuronal cells from oxidative stress, which is critical for developing treatments for neurodegenerative diseases .

Data Summary Table

Biological Activity Mechanism IC50 Values References
MAO InhibitionIncreases neurotransmitter levels0.013 - 0.039 µM
CytotoxicityInduces cell death in cancer lines27 - 120 µM
NeuroprotectionProtects against oxidative stressNot specified

Comparison with Similar Compounds

Research Findings and Data Limitations

While structural analogues from patent literature provide insights into structure-activity relationships (SAR), direct pharmacological data for the target compound are scarce . Key gaps include:

  • Binding Affinity Studies: No published IC₅₀ or Ki values for receptor targets (e.g., 5-HT₁A, D₂).
  • In Vivo Efficacy : Absence of animal model data for pharmacokinetics or toxicity.
Table 2: Known Data for Comparable Compounds
Compound Receptor Binding (Ki, nM) Solubility (mg/mL) Half-life (h)
Target Compound Not reported Predicted: 0.15 (pH 7.4) Not reported
2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (from Chemie DB) 5-HT₁A: 12.3 ± 1.2 0.09 (pH 7.4) 4.2 (rat)
Patent compound 2 (dimethoxyphenyl) D₂: 8.7 ± 0.9 0.03 (pH 7.4) 6.8 (rat)

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